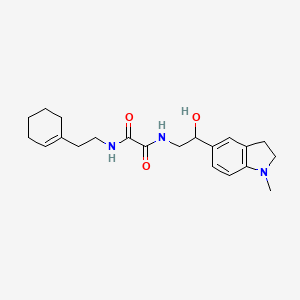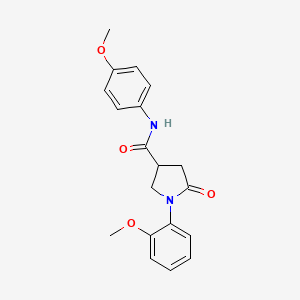
1-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as MMNPC, is a synthetic compound that belongs to the class of pyrrolidine carboxamides. It has gained significant attention in the scientific community due to its potential therapeutic applications. MMNPC exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '1-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide' involves the reaction of 2-methoxybenzaldehyde with 4-methoxyaniline to form N-(2-methoxyphenyl)-4-methoxybenzamide. This intermediate is then reacted with ethyl acetoacetate to form 1-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid ethyl ester. Finally, the ethyl ester is hydrolyzed to form the desired compound.
Starting Materials
2-methoxybenzaldehyde, 4-methoxyaniline, ethyl acetoacetate
Reaction
Step 1: Reaction of 2-methoxybenzaldehyde with 4-methoxyaniline in the presence of a suitable catalyst to form N-(2-methoxyphenyl)-4-methoxybenzamide., Step 2: Reaction of N-(2-methoxyphenyl)-4-methoxybenzamide with ethyl acetoacetate in the presence of a suitable base to form 1-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid ethyl ester., Step 3: Hydrolysis of the ethyl ester using a suitable acid to form the desired compound, 1-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide.
Wirkmechanismus
The mechanism of action of 1-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood. However, studies have suggested that it may exert its biological effects by modulating various signaling pathways. 1-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses. It has also been found to activate the AMPK signaling pathway, which plays a role in the regulation of energy metabolism. Additionally, 1-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to inhibit the PI3K-Akt signaling pathway, which is involved in the regulation of cell survival and proliferation.
Biochemische Und Physiologische Effekte
1-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide exhibits a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and microglia. 1-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 1-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. Additionally, it exhibits a wide range of biological activities, which makes it a versatile tool for studying various biological processes. However, there are also some limitations to using 1-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments. It has not been extensively studied in vivo, which limits our understanding of its pharmacokinetics and pharmacodynamics. Additionally, the mechanism of action of 1-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, which makes it difficult to interpret its effects in biological systems.
Zukünftige Richtungen
There are several future directions for research on 1-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of 1-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide derivatives with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the mechanism of action of 1-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide in different biological systems. Additionally, further studies are needed to evaluate the safety and efficacy of 1-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide in vivo. Finally, the potential therapeutic applications of 1-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide in the treatment of inflammatory diseases, cancer, and neurodegenerative disorders should be further explored.
Wissenschaftliche Forschungsanwendungen
1-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 1-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has also been found to possess anti-cancer properties by inducing apoptosis in cancer cells. Additionally, 1-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. These findings suggest that 1-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide may have potential applications in the treatment of inflammatory diseases, cancer, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-15-9-7-14(8-10-15)20-19(23)13-11-18(22)21(12-13)16-5-3-4-6-17(16)25-2/h3-10,13H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLLGOKRZUHQBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2950345.png)
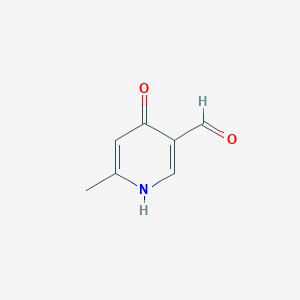
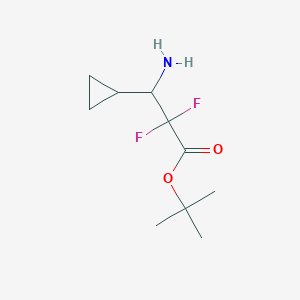
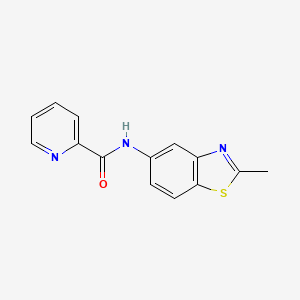
![(2E,NZ)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2950353.png)
![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2950354.png)
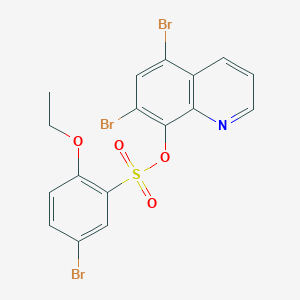
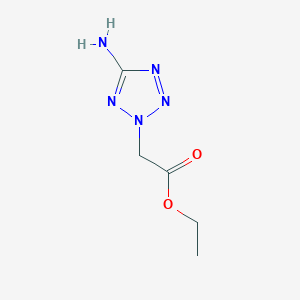
![1-(2-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B2950361.png)
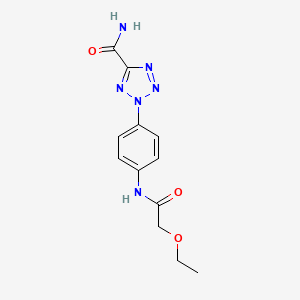
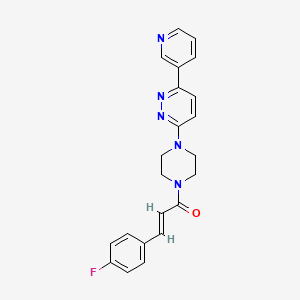
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2950364.png)
